Bienvenue dans la boutique en ligne BenchChem!

Thiazolo[5,4-b]pyridin-6-ol

c-KIT inhibitor imatinib resistance GIST

Thiazolo[5,4-b]pyridin-6-ol (CAS 1580489-62-8) is an N,S-heterocyclic building block defined by a [1,3]thiazolo[5,4-b]pyridine core bearing a free hydroxyl substituent at the 6-position. Its molecular formula is C6H4N2OS and its molecular weight is 152.17 g/mol.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
Cat. No. B13348337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-b]pyridin-6-ol
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=CS2)O
InChIInChI=1S/C6H4N2OS/c9-4-1-5-6(7-2-4)10-3-8-5/h1-3,9H
InChIKeyAQVOLTZUFZEYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[5,4-b]pyridin-6-ol: Core Scaffold Definition and Procurement-Relevant Identity


Thiazolo[5,4-b]pyridin-6-ol (CAS 1580489-62-8) is an N,S-heterocyclic building block defined by a [1,3]thiazolo[5,4-b]pyridine core bearing a free hydroxyl substituent at the 6-position . Its molecular formula is C6H4N2OS and its molecular weight is 152.17 g/mol . This scaffold has been validated as the pharmacophoric core in multiple kinase inhibitor programs, with representative derivatives achieving IC50 values as low as 3.6 nM against PI3Kα in enzymatic assays [1]. The compound is commercially available as a research chemical for medicinal chemistry and chemical biology applications.

Why Generic Thiazolopyridine Scaffolds Cannot Substitute for Thiazolo[5,4-b]pyridin-6-ol in Kinase-Targeted Procurement


Superficial structural similarity among thiazolopyridine isomers and related N,S-heterocycles conceals critical differences in target engagement, isoform selectivity, and resistance-overcoming capacity that dictate success in kinase inhibitor programs. The specific [5,4-b] ring fusion and 6-hydroxyl substitution pattern of Thiazolo[5,4-b]pyridin-6-ol are essential for productive hinge-region hydrogen bonding with kinase targets [1]. SAR studies demonstrate that replacement of the pyridyl substituent with phenyl reduces PI3Kα inhibitory potency by approximately 140-fold (IC50 from 3.6 nM to 501 nM), while moving to the isothiazolo[5,4-b]pyridine scaffold shifts target selectivity toward entirely different kinases such as RIPK1 [1][2]. Furthermore, the hydroxyl group at position 6 provides a synthetic handle for etherification or conjugation that is absent in unsubstituted or 6-carboxylic acid analogs. These non-interchangeable properties—quantified below—mean that procurement of the precise scaffold is a prerequisite for reproducing published SAR and achieving the reported potency and selectivity outcomes.

Quantitative Differentiation Evidence for Thiazolo[5,4-b]pyridin-6-ol Derivatives: Comparator-Anchored Potency, Selectivity, and Resistance-Overcoming Data


c-KIT V560G/D816V Double Mutant Inhibition: 8-Fold Superiority of Thiazolo[5,4-b]pyridine Derivative 6r Over Imatinib

The thiazolo[5,4-b]pyridine derivative 6r—constructed on the Thiazolo[5,4-b]pyridin-6-ol core scaffold—inhibits the imatinib-resistant c-KIT V560G/D816V double mutant with an IC50 of 4.77 ± 0.38 μM, representing an approximately 8-fold improvement over imatinib (IC50 = 37.93 ± 8.68 μM) and comparable potency to sunitinib (IC50 = 3.98 ± 1.18 μM) in the same ADP-Glo kinase assay [1]. Derivatives bearing the same core scaffold but different substituents show differential activity: 6s IC50 = 7.67 ± 2.64 μM and 7c IC50 = 5.07 ± 0.71 μM, demonstrating that the thiazolo[5,4-b]pyridine scaffold supports tunable potency against the resistance-conferring double mutant [1].

c-KIT inhibitor imatinib resistance GIST

Differential Cytotoxicity: Thiazolo[5,4-b]pyridine Derivative 6r Outperforms Sunitinib in c-KIT D816V-Mutant vs. Parental Cell Selectivity

In cellular assays, the thiazolo[5,4-b]pyridine derivative 6r demonstrated higher differential cytotoxicity against c-KIT D816V-mutant Ba/F3 cells relative to parental Ba/F3 cells when compared head-to-head with sunitinib [1]. This indicates that the thiazolo[5,4-b]pyridine scaffold confers a wider therapeutic window between mutant-driven and wild-type cells than the clinically approved multikinase inhibitor sunitinib, a property critical for reducing on-target toxicity from wild-type c-KIT inhibition in normal tissues.

differential cytotoxicity c-KIT D816V Ba/F3 cells

PI3Kα Sub-Nanomolar Potency with Isoform Selectivity: Thiazolo[5,4-b]pyridine Derivative 19a Achieves 3.6 nM IC50 with ~10-Fold Selectivity Over PI3Kβ

The thiazolo[5,4-b]pyridine derivative 19a, built on the Thiazolo[5,4-b]pyridin-6-ol core, inhibited PI3Kα with an IC50 of 3.6 nM in enzymatic assays [1]. Crucially, 19a displayed a ~10-fold selectivity window against PI3Kβ (IC50 ~36 nM), while maintaining potent inhibition of PI3Kγ and PI3Kδ [1]. This isoform selectivity profile is scaffold-dependent: replacement of the pyridyl substituent with phenyl abolished activity (IC50 = 501 nM, a ~140-fold loss), confirming that the thiazolo[5,4-b]pyridine core is a non-negotiable structural requirement for the observed potency and selectivity [1]. For context, the clinically approved PI3Kα inhibitor alpelisib (BYL-719) shows PI3Kα IC50 = 4.6 nM but with a broader isoform selectivity profile, illustrating that the thiazolo[5,4-b]pyridine scaffold can achieve comparable single-digit nanomolar potency with a distinct selectivity fingerprint [1].

PI3K inhibitor isoform selectivity kinase selectivity

EGFR-TK Inhibition with Potency Comparable to Osimertinib: Thiazolo[5,4-b]pyridine Derivative 10k Achieves IC50 of 0.010 μM Against HCC827 Cells with Normal Cell Sparing Above 35 μM

The thiazolo[5,4-b]pyridine derivative 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide) displayed IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 NSCLC cell lines, respectively, which were comparable to the clinically approved third-generation EGFR-TK inhibitor osimertinib [1]. Importantly, 10k and other potent analogs (10b, 10c, 10h, 10i) exhibited selective cytotoxicity toward cancer cells, showing no toxicity against normal BEAS-2B lung epithelial cells at concentrations exceeding 35 μM [1]. The therapeutic window (>3,500-fold between potent anti-cancer IC50 and non-toxic concentration in normal cells) represents a scaffold-level property that differentiates thiazolo[5,4-b]pyridine-based EGFR inhibitors from earlier-generation scaffolds that often exhibit narrower selectivity margins.

EGFR-TK inhibitor osimertinib comparator NSCLC

Scaffold-Dependent Kinase Selectivity Divergence: Thiazolo[5,4-b]pyridine vs. Isothiazolo[5,4-b]pyridine Engages Distinct Kinase Targets with Different Selectivity Profiles

A scaffold-hopping comparison between thiazolo[5,4-b]pyridine and isothiazolo[5,4-b]pyridine cores reveals fundamentally different kinase targeting profiles. While the thiazolo[5,4-b]pyridine scaffold delivers potent PI3Kα inhibition (IC50 = 3.6 nM) and c-KIT inhibition (IC50 = 4.77 μM) with defined isoform selectivity [1][2], the isothiazolo[5,4-b]pyridine scaffold shifts activity toward RIPK1 (compound 56 IC50 = 5.8 nM; Kd = 13 nM for RIPK1 vs. Kd > 10,000 nM for RIPK3, representing >769-fold selectivity) [3]. This scaffold-level selectivity divergence—wherein a single heteroatom substitution (S → SO/SN) redirects target engagement from the PI3K/c-KIT family to the RIPK family—demonstrates that generic thiazolopyridine classification is scientifically meaningless for procurement. The specific [1,3]thiazolo[5,4-b]pyridine core with the 6-hydroxyl group is required to access the PI3K/c-KIT/EGFR target space with the selectivity profiles documented above.

scaffold hopping kinase selectivity RIPK1 vs. PI3K

Highest-Impact Application Scenarios for Thiazolo[5,4-b]pyridin-6-ol Based on Verified Quantitative Differentiation Evidence


GIST Oncology Programs Targeting Imatinib-Resistant c-KIT V560G/D816V Double Mutant

Thiazolo[5,4-b]pyridin-6-ol derivatives (exemplified by 6r) provide an 8-fold potency advantage over imatinib against the c-KIT V560G/D816V double mutant (IC50 = 4.77 vs. 37.93 μM) and demonstrate superior differential cytotoxicity relative to sunitinib in mutant vs. parental Ba/F3 cells [1]. This scaffold is the rational procurement choice for medicinal chemistry teams designing next-generation GIST therapeutics that must overcome both primary and secondary imatinib resistance while maintaining an acceptable therapeutic window.

PI3Kα-Driven Oncology with Isoform Selectivity Requirements to Minimize PI3Kβ-Mediated Metabolic Toxicity

Derivatives built on the Thiazolo[5,4-b]pyridin-6-ol scaffold achieve PI3Kα IC50 values as low as 3.6 nM with a ~10-fold selectivity margin over PI3Kβ [2]. This isoform selectivity fingerprint—conferred by the scaffold's hinge-binding geometry—is strategically valuable for programs seeking to minimize the hyperglycemia and metabolic side effects associated with PI3Kβ co-inhibition. The scaffold's sensitivity to substituent changes (140-fold potency loss upon pyridyl→phenyl replacement) provides both optimization handles and intellectual property opportunities.

EGFR-Mutant NSCLC Drug Discovery Requiring Osimertinib-Competitive Potency with Structural Novelty

The thiazolo[5,4-b]pyridine derivative 10k matches osimertinib's potency across EGFR-mutant NSCLC cell lines (IC50 = 0.010–0.82 μM) while demonstrating no toxicity against normal BEAS-2B cells at concentrations exceeding 35 μM [3]. For pharmaceutical R&D organizations seeking structurally differentiated EGFR-TK inhibitors with osimertinib-level efficacy but novel composition-of-matter positions, the Thiazolo[5,4-b]pyridin-6-ol scaffold offers a validated starting point with established synthetic tractability via Suzuki cross-coupling.

Kinase Selectivity Profiling and Chemical Biology Tool Compound Development

The scaffold-dependent kinase targeting divergence between thiazolo[5,4-b]pyridine (PI3K/c-KIT/EGFR space) and isothiazolo[5,4-b]pyridine (RIPK1 space, Kd = 13 nM with >769-fold selectivity over RIPK3) establishes this chemotype as a precision tool for chemical biology [2][4]. Procurement of the exact Thiazolo[5,4-b]pyridin-6-ol scaffold—rather than an oxidized isothiazolo variant—is essential for laboratories developing selective chemical probes for the PI3K or c-KIT families, as the sulfur oxidation state is the primary determinant of kinome targeting.

Quote Request

Request a Quote for Thiazolo[5,4-b]pyridin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.